molecular formula C24H38N2O4 B12772315 WH5Dsm3lsp CAS No. 2470279-15-1

WH5Dsm3lsp

Cat. No.: B12772315
CAS No.: 2470279-15-1
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-JEBQKTDQSA-N
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Description

(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the isobutyl and dimethoxy groups, and the final coupling with D-valinate. Common reagents used in these steps may include alkyl halides, methoxy reagents, and amino acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal would be to produce the compound in large quantities with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce tetrahydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may modulate biological pathways by binding to these targets and altering their activity. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Tetrahydroisoquinoline Compounds: Reduced forms of isoquinoline with similar biological activities.

    Methoxy-Substituted Isoquinolines: Compounds with methoxy groups at different positions on the isoquinoline ring.

Uniqueness

(2R,3S,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl D-valinate is unique due to its specific stereochemistry and combination of functional groups

Properties

CAS No.

2470279-15-1

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m0/s1

InChI Key

GEJDGVNQKABXKG-JEBQKTDQSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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